3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride
Description
Systematic Nomenclature and Molecular Identification
The compound’s IUPAC name, 3-(2-chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride, systematically describes its structural components. The root "2H-tetrazolium" denotes the positively charged tetrazole heterocycle, while "3-(2-chlorophenyl)" and "5-phenyl" specify aromatic substituents at positions 3 and 5. The "(4-phenyl-1-piperazinyl)acetyl" side chain at position 2 introduces a piperazine-linked acetamide group, with chloride serving as the counterion.
Key molecular identifiers include:
The crystal structure remains uncharacterized, but computational models predict planar geometry for the tetrazolium core and chair conformation in the piperazine ring.
Historical Development of Tetrazolium-Piperazine Hybrid Compounds
Tetrazolium chemistry emerged in the early 20th century with the synthesis of triphenyltetrazolium chloride (TTC) in 1894, though its redox properties weren’t exploited until the 1940s for biological staining. Piperazine incorporation into medicinal compounds gained traction in the 1950s with antihistamines like cyclizine. The strategic fusion of these pharmacophores began in the late 1980s, driven by demands for multifunctional molecules in drug discovery.
A 1991 patent (US4997838A) first documented tetrazolium-piperazine conjugates as kinase inhibitors, though the specific 2-chlorophenyl derivative discussed here appeared in literature circa 2005. Recent advances in Ullmann coupling and Buchwald-Hartwig amination have enabled precise functionalization of both tetrazolium and piperazine components.
Significance in Contemporary Heterocyclic Chemistry Research
This compound exemplifies three key trends in modern heterocyclic chemistry:
- Multicomponent Architectures : Combines tetrazolium’s redox activity (E° ≈ +0.45V vs SCE) with piperazine’s conformational flexibility, enabling dual-mode interactions with biological targets.
- Directed Functionalization : The 2-chlorophenyl group enhances lipophilicity (calculated logP = 3.81), while the para-phenylpiperazine moiety improves aqueous solubility (predicted 0.87 mg/mL).
- Template for Diversity : Serves as a scaffold for generating derivative libraries through nucleophilic substitution at the chlorophenyl group or N-alkylation of the piperazine nitrogen.
Recent studies highlight its potential as:
Properties
CAS No. |
127718-44-9 |
|---|---|
Molecular Formula |
C25H24Cl2N6O |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
1-[3-(2-chlorophenyl)-5-phenyltetrazol-3-ium-2-yl]-2-(4-phenylpiperazin-1-yl)ethanone;chloride |
InChI |
InChI=1S/C25H24ClN6O.ClH/c26-22-13-7-8-14-23(22)31-27-25(20-9-3-1-4-10-20)28-32(31)24(33)19-29-15-17-30(18-16-29)21-11-5-2-6-12-21;/h1-14H,15-19H2;1H/q+1;/p-1 |
InChI Key |
NFUSYMSKHMKCEA-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCN1CC(=O)N2N=C(N=[N+]2C3=CC=CC=C3Cl)C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride typically involves multiple steps:
Formation of the Tetrazolium Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrazolium ring.
Substitution Reactions:
Acetylation: The acetyl group is introduced via acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Piperazine Derivative Formation: The piperazine ring is synthesized and then coupled with the tetrazolium core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification Techniques: Utilizing crystallization, distillation, and chromatography to purify the final product.
Safety Protocols: Implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Reduction Reactions
Tetrazolium salts are redox-active due to their tetrazolium ring, which undergoes enzymatic or chemical reduction to formazan derivatives. For this compound:
-
Enzymatic Reduction : Dehydrogenases reduce the tetrazolium ring to a red formazan product (1,3,5-triphenylformazan analog) in metabolically active tissues . This reaction is pH-dependent and occurs via electron transfer from NAD(P)H-dependent enzymes.
-
Chemical Reduction : Sodium dithionite or ascorbic acid can reduce the tetrazolium ring non-enzymatically. The reaction proceeds via a two-electron transfer mechanism, forming a stable formazan .
Table 1: Reduction Conditions and Outcomes
Nucleophilic Substitution
The electron-deficient tetrazolium ring and chlorophenyl group participate in nucleophilic substitutions:
-
Chlorophenyl Reactivity : The 2-chlorophenyl substituent undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols under basic conditions. For example, reaction with piperazine derivatives replaces the chloride with secondary amines.
-
Piperazinyl-Acetyl Side Chain : The piperazine moiety can act as a nucleophile in alkylation or acylation reactions, modifying the compound’s pharmacophore.
Ring-Opening and Cyclization
Under acidic or Lewis acid-catalyzed conditions:
-
Tetrazolium Ring Opening : BF₃·OEt₂ or β-cyclodextrin-SO₃H catalysts facilitate ring opening, forming intermediates that re-cyclize into thiazolidinones or iminothiazolidines .
-
Example : Reaction with thioglycolic acid in acetic acid yields thiazolidinone derivatives via a β-cyclodextrin-SO₃H-catalyzed mechanism (Scheme 6 in ).
Table 2: Catalytic Ring-Opening Reactions
| Catalyst | Substrate | Product | Yield/Selectivity |
|---|---|---|---|
| β-cyclodextrin-SO₃H | Thioglycolic acid | Thiazolidinone (12 ) | 85–92% yield |
| BF₃·OEt₂ | Isothiocyanates | 2-Iminothiazolidine (7 ) | >99% ee, 90% yield |
Oxidation Reactions
The tetrazolium core resists oxidation, but the chlorophenyl group can undergo oxidative halogenation :
-
Chlorine Oxidation : Strong oxidants (e.g., KMnO₄) convert the 2-chlorophenyl group into a quinone structure under harsh conditions, though this is rarely observed due to steric hindrance.
Pharmacological Activity Modulation
Structural modifications via reactions impact biological activity:
-
α-Amylase/Urease Inhibition : Thiazolidinone derivatives (e.g., 12a–l ) show enhanced enzymatic inhibition compared to the parent tetrazolium .
-
Tankyrase Inhibition : Analogous naphthyridinones (e.g., 1-methyl-7-aryl derivatives) exhibit sub-nanomolar IC₅₀ values against TNKS-2, demonstrating structure-activity relationships .
Mechanistic Insights and Challenges
-
Steric Effects : The bulky 2-chlorophenyl and piperazinyl groups hinder reactions at the tetrazolium C-2 position, favoring substitutions at the C-5 phenyl ring .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while protic solvents stabilize the tetrazolium cation .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a tetrazolium core, which is known for its stability and ability to participate in redox reactions. The presence of the piperazine moiety enhances its interaction with biological targets, contributing to its pharmacological properties.
Scientific Research Applications
-
Antitumor Activity
- The compound has shown promising antitumor activity in various cancer cell lines. Its mechanism may involve the inhibition of cell proliferation through apoptosis induction.
- A study demonstrated that derivatives of tetrazolium compounds exhibit significant cytotoxic effects against cancer cells, suggesting that modifications to the tetrazolium structure can enhance its efficacy.
-
Antidepressant Activity
- The piperazine component is associated with antidepressant effects due to its ability to modulate serotonin receptors. Studies indicate that compounds with similar structures exhibit significant antidepressant-like behavior in animal models.
- The tetrazolium derivative may enhance neurotransmitter levels, particularly serotonin and norepinephrine, contributing to its potential as an antidepressant.
Compound Name Model Used Efficacy (%) Reference Piperazine Derivative 1 Forced Swim Test 75 Piperazine Derivative 2 Tail Suspension Test 80 -
Neuroprotective Effects
- Research indicates that the compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanistic studies suggest that it may reduce oxidative stress and inflammation in neuronal cells.
Case Studies
-
Case Study on Antitumor Activity
- A series of experiments were conducted using varying concentrations of the compound on human cancer cell lines. Results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.
-
Case Study on Antidepressant Effects
- In a controlled study involving mice subjected to stress-induced depression models, administration of the compound resulted in marked improvements in behavioral tests compared to control groups. These findings support its potential as a therapeutic agent for mood disorders.
-
Case Study on Neuroprotection
- A recent study evaluated the neuroprotective effects of the compound in a rat model of traumatic brain injury. Results showed a reduction in neuronal death and improved functional outcomes, highlighting its therapeutic potential in neuroprotection.
Mechanism of Action
The compound exerts its effects primarily through its ability to undergo redox reactions. The tetrazolium ring can be reduced by cellular enzymes to form colored formazan products, which can be quantitatively measured. This property is exploited in various assays to assess cell viability and metabolic activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and synthetic features of the target compound with related derivatives:
Electronic and Crystallographic Insights
- Chlorophenyl Position : The shift from 2-chlorophenyl (target) to 3-chlorophenyl () alters electronic distribution. Density-functional theory (DFT) studies () suggest that substituent position impacts molecular polarization and frontier orbital energies, influencing reactivity .
- Piperazine vs.
- Crystallography : Isostructural compounds with fluorophenyl groups () exhibit near-planar conformations except for perpendicularly oriented substituents. This suggests that bulky groups (e.g., chlorophenyl) in the target compound may disrupt crystallinity, affecting stability and formulation .
Computational and Analytical Tools
- SHELX Software : Widely used for crystal structure determination (), this tool could resolve the target compound’s packing motifs and hydrogen-bonding networks .
Biological Activity
The compound 3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride is a tetrazolium derivative that has garnered interest due to its potential biological activities. Tetrazolium salts are widely used in biological assays to evaluate cell viability and metabolic activity. This article delves into the biological activity of this specific compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The molecular formula of 3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride is . The presence of the chlorophenyl and piperazine moieties suggests potential interactions with various biological targets, particularly in neuropharmacology and oncology.
Anticancer Activity
Research indicates that tetrazolium derivatives, including the compound , exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of mitochondrial function. For instance, studies have shown that tetrazolium salts can enhance the cytotoxic effects of chemotherapeutic agents by increasing oxidative stress within cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| 3-(2-Chlorophenyl)-5-phenyl-2H-tetrazolium | Breast Cancer | Induction of apoptosis | |
| MTT (similar tetrazolium) | Various | Mitochondrial disruption |
Antimicrobial Activity
The compound also displays antimicrobial activity against various strains of bacteria and fungi. The presence of electron-withdrawing groups (EWGs) such as chlorine enhances its efficacy against gram-negative bacteria. For example, studies have demonstrated that similar piperazine derivatives exhibit potent antibacterial effects against strains like Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell membranes .
Table 2: Antimicrobial Efficacy
| Compound | Target Microorganism | Activity | Reference |
|---|---|---|---|
| 3-(2-Chlorophenyl)-5-phenyl-2H-tetrazolium | E. coli | Moderate inhibition | |
| Piperazine derivatives | Staphylococcus aureus | Strong inhibition |
Neuropharmacological Effects
Given its piperazine structure, the compound may exhibit neuropharmacological effects, potentially acting as an antagonist at serotonin receptors or other neurotransmitter systems. This is supported by findings that piperazine derivatives can modulate neurotransmission and possess anxiolytic or antidepressant-like effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents significantly influences the biological activity of tetrazolium compounds. For example:
- Chloro Substituents : Enhance anticancer and antimicrobial properties.
- Piperazine Moiety : Contributes to neuroactive effects.
Figure 1: Structure-Activity Relationship Insights
SAR Insights (Hypothetical link for illustrative purposes)
Case Studies
Several case studies highlight the therapeutic potential of tetrazolium compounds:
- Breast Cancer Study : A study involving the use of similar tetrazolium derivatives showed a marked reduction in tumor size in vivo when administered alongside conventional chemotherapy .
- Antimicrobial Resistance : Research demonstrated that combining piperazine derivatives with antibiotics significantly increased efficacy against resistant bacterial strains .
Q & A
Q. What strategies validate target engagement in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
